molecular formula C17H19N3O4S B3129599 N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide CAS No. 339102-87-3

N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide

Cat. No. B3129599
CAS RN: 339102-87-3
M. Wt: 361.4 g/mol
InChI Key: KFCJJAHJIPHCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Prevention of Vasospasm in Subarachnoid Hemorrhage

One notable application of N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide is in the prevention of cerebral vasospasm following a subarachnoid hemorrhage. Research has shown that oral administration of endothelin receptor antagonists, which includes compounds structurally similar to this compound, can significantly reduce the magnitude of constriction in the basilar artery, a key factor in vasospasm after such hemorrhages. This suggests a potential for specific treatment in humans to prevent vasospasm, a serious complication following subarachnoid hemorrhage (Zuccarello et al., 1996).

Chemical Structure and Interactions

Another research domain for this chemical compound includes its structural analysis and interaction studies. Studies have detailed the synthesis and crystal structure of compounds closely related to this compound, shedding light on their extensive π–π interactions and hydrogen bonding, which could have implications in various fields, including material science and pharmaceuticals (Balu & Gopalan, 2013).

Electrophilic Fluorination

This compound and its derivatives also find application in the domain of electrophilic fluorination. A sterically demanding electrophilic fluorinating reagent derived from a compound similar to this compound, known as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been developed. NFBSI offers improved enantioselectivity in the fluorination of silylenol ethers, showcasing the compound's utility in enhancing the efficiency and selectivity of fluorination reactions, which are crucial in the synthesis of many pharmaceuticals and agrochemicals (Yasui et al., 2011).

properties

IUPAC Name

N-tert-butyl-4-(3-cyano-4-methoxypyridin-2-yl)oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-17(2,3)20-25(21,22)13-7-5-12(6-8-13)24-16-14(11-18)15(23-4)9-10-19-16/h5-10,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCJJAHJIPHCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.